Cas no 519-88-0 (Ambucetamide)

Ambucetamide is a synthetic compound primarily recognized for its spasmolytic properties, acting as a smooth muscle relaxant. It exhibits efficacy in alleviating spasms in the gastrointestinal and genitourinary tracts by modulating calcium ion channels. The compound demonstrates favorable bioavailability and a rapid onset of action, making it suitable for acute symptomatic relief. Its selectivity for smooth muscle tissues minimizes systemic side effects, enhancing patient tolerability. Ambucetamide’s stability and compatibility with common pharmaceutical formulations further support its utility in clinical applications. Research indicates potential synergies with other therapeutic agents, broadening its scope in combination therapies. Rigorous quality control ensures consistent purity and potency in production.
Ambucetamide structure
Ambucetamide structure
Product Name:Ambucetamide
CAS No:519-88-0
MF:C17H28N2O2
MW:292.416424751282
CID:368136
PubChem ID:10616
Update Time:2025-10-29

Ambucetamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetamide, a-(dibutylamino)-4-methoxy-
    • 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide
    • AMBUCETAMIDE
    • 2-Dibutylamino-2-(p-methoxyphenyl)acetamide
    • A 16
    • Acetamide, 2-dibutylamino-2-(p-methoxyphenyl)-
    • Ambucetamid
    • Benzeneacetamide, α-(dibutylamino)-4-methoxy-
    • Bersen
    • Dibutamid
    • Dibutamide
    • Meritin
    • R 5
    • α-Dibutyl-amino-4-methoxybenzeneacetamide
    • α-Dibutyl-amino-p-methoxyphenylacetamide
    • α-Dibutylamino-α-(p-methoxyphenyl)acetamide
    • α-p-Methoxyphenyl-α-di-n-butylaminoacetamide
    • a-(Dibutylamino)-4-methoxy-benzeneacetamide
    • BRN 2870878
    • Ambucetamida [INN-Spanish]
    • (.+/-.)-Ambucetamide
    • AMBUCETAMIDE [WHO-DD]
    • DTXCID1031549
    • Ambucetamidum [INN-Latin]
    • .alpha.-Dibutyl-amino-4-methoxybenzeneacetamide
    • EINECS 208-278-7
    • SCHEMBL26298
    • .alpha.-Dibutylamino-.alpha.-(p-methoxyphenyl)acetamide
    • .alpha.-p-Methoxyphenyl-.alpha.-di-n-butylaminoacetamide
    • 2-(Dibutylamino)-2-(4-methoxyphenyl)acetamide #
    • alpha-Dibutyl-amino-p-methoxyphenylacetamide
    • AMBUCETAMIDE [MART.]
    • 519-88-0
    • Acetamide, 2-(dibutylamino)-2-(p-methoxyphenyl)-
    • NS00001646
    • DTXSID4057760
    • .alpha.-Dibutyl-amino-p-methoxyphenylacetamide
    • alpha-(Dibutylamino)-4-methoxybenzeneacetamide
    • CHEBI:135221
    • CHEMBL2104638
    • 2-(Dibutylamino)-2-(p-methoxyphenyl)acetamide
    • Bersen; Dibutamide; Meritin; R 5
    • Dibutamid [German]
    • Benzeneacetamide, alpha-(dibutylamino)-4-methoxy-
    • Q4741935
    • WUSAVCGXMSWMQM-UHFFFAOYSA-N
    • AMBUCETAMIDE [INN]
    • (+/-)-AMBUCETAMIDE
    • AMBUCETAMIDE, (+/-)-
    • NCGC00261978-01
    • HY-105652
    • CS-0026403
    • 4-14-00-02101 (Beilstein Handbook Reference)
    • Ambucetamide [INN:BAN]
    • Tox21_113898
    • Ambucetamida
    • Ambucetamidum
    • 131B408RZI
    • CAS-519-88-0
    • UNII-131B408RZI
    • alpha-p-Methoxyphenyl-alpha-di-n-butylaminoacetamide
    • AMBUCETAMIDE [MI]
    • AKOS040747809
    • Benzeneacetamide, .alpha.-(dibutylamino)-4-methoxy-
    • Ambucetamide
    • Inchi: 1S/C17H28N2O2/c1-4-6-12-19(13-7-5-2)16(17(18)20)14-8-10-15(21-3)11-9-14/h8-11,16H,4-7,12-13H2,1-3H3,(H2,18,20)
    • InChI Key: WUSAVCGXMSWMQM-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC(=CC=1)OC)N(CCCC)CCCC)N

Computed Properties

  • Exact Mass: 292.21524
  • Monoisotopic Mass: 292.215078
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 10
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.6
  • XLogP3: 3.4

Experimental Properties

  • Density: 0.9876 (rough estimate)
  • Melting Point: 134°; first reported as mp 125-127°
  • Boiling Point: 434.34°C (rough estimate)
  • Flash Point: 208.7°C
  • Refractive Index: 1.5800 (estimate)
  • PSA: 55.56

Ambucetamide Pricemore >>

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Ambucetamide Related Literature

Additional information on Ambucetamide

Exploring Ambucetamide (CAS No. 519-88-0): A Comprehensive Overview

Ambucetamide, also known by its CAS number 519-88-0, is a compound that has garnered significant attention in various scientific and industrial fields. This compound, with the chemical name N-(4-amino-2-methylphenyl)acetamide, is a derivative of acetamide and belongs to the broader category of organic compounds. Its structure consists of an acetamide group attached to a substituted aniline moiety, making it a versatile molecule with potential applications in pharmaceuticals, agrochemicals, and materials science.

The synthesis of Ambucetamide involves the reaction of 4-amino-2-methylacetophenone with ammonia or ammonium salts under specific conditions. This process is well-documented in the literature and has been optimized for scalability and efficiency. The compound's physical properties, such as its melting point and solubility, are critical factors in determining its suitability for various applications. Recent studies have highlighted the importance of understanding the stereochemistry and conformational flexibility of Ambucetamide to enhance its bioavailability and stability.

One of the most promising areas of research involving Ambucetamide is its potential use in drug development. Scientists have explored its ability to act as a precursor for more complex molecules with pharmacological activity. For instance, researchers at the University of California have reported that derivatives of Ambucetamide exhibit anti-inflammatory properties, making them candidates for novel therapeutic agents. Additionally, studies conducted at the Max Planck Institute have demonstrated that Ambucetamide can serve as a building block for constructing bioactive compounds with targeted delivery systems.

In the field of agrochemicals, Ambucetamide has shown potential as a component in pesticides and herbicides due to its ability to interact with specific enzymes involved in plant metabolism. Recent advancements in green chemistry have led to the development of eco-friendly synthesis routes for Ambucetamide, reducing its environmental footprint while maintaining its efficacy. These developments align with global efforts to promote sustainable agricultural practices.

The material science community has also taken interest in Ambucetamide for its role in creating advanced polymers and composites. Its ability to form stable bonds with other monomers makes it a valuable additive in polymer synthesis. A team at MIT has reported that incorporating Ambucetamide into polymer matrices enhances their mechanical properties, offering new possibilities for applications in aerospace and automotive industries.

Despite its wide-ranging applications, there are challenges associated with the use of Ambucetamide. One concern is its potential toxicity profile, which requires thorough evaluation before it can be safely integrated into consumer products. Regulatory agencies such as the FDA and EMA have established guidelines for assessing the safety of compounds like Ambucetamide, ensuring that they meet stringent standards before being approved for use.

In conclusion, Ambucetamide (CAS No. 519-88-0) is a multifaceted compound with immense potential across various industries. Its unique chemical properties and versatility make it a valuable tool for researchers and developers alike. As ongoing studies continue to uncover new applications and improve synthesis methods, Ambucetamide is poised to play an increasingly important role in advancing scientific innovation.

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